2-[bis-(Phenylmethyl)amino]ethyl acetate
Description
2-[bis-(Phenylmethyl)amino]ethyl acetate is a nitrogen-containing ester derivative characterized by a central tertiary amine group substituted with two benzyl (phenylmethyl) groups and an ethyl acetate moiety. This compound is structurally defined by its lipophilic aromatic substituents and ester functionality, which influence its physicochemical properties, such as solubility and reactivity.
Properties
CAS No. |
19520-88-8 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(dibenzylamino)ethyl acetate |
InChI |
InChI=1S/C18H21NO2/c1-16(20)21-13-12-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |
InChI Key |
DLWLNSLEQLBPMD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Other CAS No. |
19520-88-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis-(Phenylmethyl)amino]ethyl acetate typically involves the reaction of ethanolamine with benzyl chloride to form 2-[bis(phenylmethyl)amino]ethanol. This intermediate is then esterified with acetic anhydride to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution and esterification reactions.
Industrial Production Methods
In an industrial setting, the production of 2-[bis-(Phenylmethyl)amino]ethyl acetate follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[bis-(Phenylmethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-[bis(phenylmethyl)amino]ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-[bis-(Phenylmethyl)amino]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-[bis-(Phenylmethyl)amino]ethyl acetate involves its interaction with specific molecular targets. The bis(phenylmethyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate ester group may undergo hydrolysis, releasing the active ethanolamine derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-[bis-(Phenylmethyl)amino]ethyl acetate and related compounds in terms of structure, properties, and applications:
Table 1: Comparative Analysis of Analogous Compounds
Key Findings:
Substituent Effects on Solubility: The bis(phenylmethyl) groups in the target compound confer significant lipophilicity, reducing aqueous solubility compared to analogs like ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate, which contains polar hydroxyethyl groups .
Reactivity and Functional Group Interactions: The monoacetate group in the target compound may exhibit slower hydrolysis rates compared to diacetate derivatives (e.g., ), impacting its stability in biological or acidic environments . Bis(2-hydroxyethyl)amino groups () enhance hydrogen bonding capacity, making such compounds more suitable for aqueous formulations compared to the benzyl-dominated target compound .
The phenoxy and hydroxyethyl groups in align with surfactants or solubilizing agents, whereas the target compound’s benzyl groups may favor membrane permeability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
